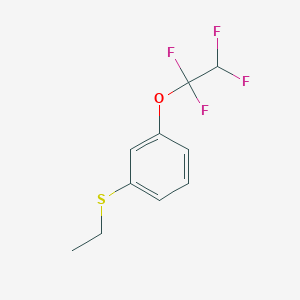

Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide

Description

Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide is a fluorinated organosulfur compound characterized by a phenyl ring substituted with a sulfide-linked ethyl group and a 1,1,2,2-tetrafluoroethoxy moiety at the 3-position. The tetrafluoroethoxy group (–OCHFCF₃) confers strong electron-withdrawing properties, while the ethyl sulfide (–S–CH₂CH₃) contributes to lipophilicity. This combination makes the compound relevant in agrochemical and materials science applications, particularly where stability under harsh conditions is required .

Properties

IUPAC Name |

1-ethylsulfanyl-3-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4OS/c1-2-16-8-5-3-4-7(6-8)15-10(13,14)9(11)12/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKCLKTUWZARPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)phenyl thiol with ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Nitro and halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Alkyl Chain Variations: Ethyl vs. Methyl Sulfides

- Methyl 3-(1,1,2,2-Tetrafluoroethoxy)phenyl Sulfide ():

Replacing the ethyl group with a methyl (–CH₃) reduces steric bulk and lipophilicity. This may lower boiling points and enhance solubility in polar solvents. However, the shorter alkyl chain could decrease metabolic stability in biological systems compared to the ethyl analog .

Substituent Position and Electronic Effects

- Ethyl 3-Fluoro-6-Methylphenyl Sulfide (): This analog lacks the tetrafluoroethoxy group but features fluoro and methyl substituents. The methyl group may enhance steric hindrance, affecting binding in pesticidal contexts .

Functional Group Variations

Sulfide vs. Sulfone Derivatives

- Iso-Propyl (3-(Trifluoromethoxy)phenyl) Sulfide (): The trifluoromethoxy (–OCF₃) group is less fluorinated than tetrafluoroethoxy but similarly electron-withdrawing. Such differences highlight the balance between electronic effects and steric demands in pesticide design .

Carboxylic Acid Derivatives

- 5-Oxo-5-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]valeric Acid ():

The carboxylic acid group introduces polarity, contrasting sharply with the lipophilic sulfide. This derivative is more water-soluble, making it suitable for formulations requiring aqueous compatibility. However, the acid functionality may reduce stability under acidic conditions .

Hexaflumuron: A Tetrafluoroethoxy-Containing Pesticide

Hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) () shares the tetrafluoroethoxy-phenyl motif but incorporates a urea backbone. Its insecticidal activity stems from chitin synthesis inhibition. The ethyl sulfide analog may exhibit different bioavailability due to altered lipophilicity, though direct comparisons are lacking .

Soil Degradation and Metabolites

- Metabolites in Aerobic Soil (): Degradation of tetrafluoroethoxy-containing compounds produces 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea and amine. Ethyl 3-(tetrafluoroethoxy)phenyl sulfide may follow similar degradation pathways .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Substituents

| Group | Electron Effect | Lipophilicity (LogP)* | Stability |

|---|---|---|---|

| –OCHFCF₃ (Tetrafluoroethoxy) | Strongly withdrawing | High | High (resists hydrolysis) |

| –OCF₃ (Trifluoromethoxy) | Withdrawing | Moderate | Moderate |

| –S–CH₂CH₃ (Ethyl sulfide) | Mild donating | High | Moderate (oxidizable) |

*Estimated based on substituent contributions.

Biological Activity

Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide is a fluorinated compound that has attracted attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and various research findings.

Chemical Structure and Properties

Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide features a phenyl ring substituted with a tetrafluoroethoxy group and a sulfur atom. The presence of fluorine atoms contributes to the compound's lipophilicity and stability, which are critical for its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFOS |

| Molecular Weight | 292.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that compounds similar to Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide exhibit significant antitumor properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.

- Case Study : A study involving human T24 bladder carcinoma cells reported an IC value ranging from 0.1 to 10 µmol/L for related compounds. This suggests that Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide may also possess comparable antitumor activity .

The mechanism by which Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide exerts its biological effects involves inhibition of specific enzymes and pathways:

- Protein Kinase Inhibition : It has been shown to selectively inhibit protein kinase A and certain tyrosine kinases associated with epidermal growth factor (EGF) receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Immunomodulatory Effects

Beyond its antitumor properties, this compound may also exhibit immunomodulatory effects. It has been suggested that fluorinated compounds can influence immune responses by modulating cytokine production and immune cell activity .

In Vivo Studies

In vivo studies using Balb/c nude mice transplanted with human T24 bladder carcinoma have demonstrated the tumor-inhibiting potential of related compounds. After a treatment period of 15 days, significant reductions in tumor volume were observed .

In Vitro Studies

In vitro assays have shown that Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide can induce apoptosis in cancer cells through various pathways:

- Apoptosis Induction : The compound appears to activate caspases and promote mitochondrial dysfunction in cancer cells .

Comparative Analysis

A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications. For example:

- Table 2: Comparison of Biological Activities

| Compound | IC (µmol/L) | Mechanism of Action |

|---|---|---|

| Ethyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl sulfide | 0.5 - 5 | Protein kinase inhibition |

| N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-4-(4-pyridyl)-2-pyrimidine-amine | 0.1 - 10 | Tyrosine kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.